molecular formula C36H63N7O11 B14255707 N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid CAS No. 438533-50-7

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid

Cat. No.: B14255707
CAS No.: 438533-50-7
M. Wt: 769.9 g/mol
InChI Key: JNMGFCBFYIONDP-XMKWUEEFSA-N
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Description

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is a synthetic peptide compound It is composed of multiple valine residues and an aspartic acid residue, with an acetyl group attached to the N-terminus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific residues, particularly methionine or cysteine if present.

    Substitution: Amino acid residues can be substituted with other residues using specific reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Substitution: Reagents like N-methylmorpholine for amide bond formation.

Major Products

The major products of these reactions include shorter peptide fragments, oxidized peptides, and modified peptides with substituted residues.

Scientific Research Applications

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, such as:

    Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors to trigger signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-valine: A simpler compound with a single valine residue.

    N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Contains a different sequence of amino acids.

Uniqueness

N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is unique due to its repetitive valine sequence, which may confer specific structural and functional properties not found in other peptides.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

438533-50-7

Molecular Formula

C36H63N7O11

Molecular Weight

769.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C36H63N7O11/c1-15(2)24(37-21(13)44)31(48)40-26(17(5)6)33(50)42-28(19(9)10)35(52)43-29(20(11)12)34(51)41-27(18(7)8)32(49)39-25(16(3)4)30(47)38-22(36(53)54)14-23(45)46/h15-20,22,24-29H,14H2,1-13H3,(H,37,44)(H,38,47)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)(H,45,46)(H,53,54)/t22-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

JNMGFCBFYIONDP-XMKWUEEFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C

Origin of Product

United States

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